[3-(1H-Imidazol-1-yl)propyl](thiophen-2-ylmethyl)amine hydrochloride
Description
3-(1H-Imidazol-1-yl)propylamine hydrochloride is a tertiary amine derivative featuring a propyl linker between an imidazole ring and a thiophen-2-ylmethyl group. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmacological and crystallographic studies.
Properties
IUPAC Name |
3-imidazol-1-yl-N-(thiophen-2-ylmethyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3S.ClH/c1-3-11(15-8-1)9-12-4-2-6-14-7-5-13-10-14;/h1,3,5,7-8,10,12H,2,4,6,9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXMSJSSSTRKNQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNCCCN2C=CN=C2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution Reaction
The primary synthetic route involves a nucleophilic substitution reaction between 3-(1H-imidazol-1-yl)propylamine and thiophen-2-ylmethyl chloride. This reaction is typically conducted in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) to deprotonate the amine and facilitate the substitution. The choice of solvent—commonly dichloromethane (DCM) or ethanol—affects reaction kinetics and yield. Reflux conditions (40–80°C) are employed to accelerate the reaction, with completion typically achieved within 12–24 hours.
Key Reaction Parameters
| Parameter | Conditions |
|---|---|
| Solvent | Dichloromethane, ethanol |
| Base | NaOH, K₂CO₃ |
| Temperature | Reflux (40–80°C) |
| Reaction Time | 12–24 hours |
| Yield | 70–85% (crude) |
Intermediate Purification
Post-reaction, the crude product is purified via recrystallization or column chromatography. Ethanol-dimethyl sulfoxide (DMSO) mixtures are effective for recrystallization, while silica gel chromatography with ethyl acetate/hexane eluents (3:7 v/v) isolates the amine intermediate.
Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt by treatment with hydrogen chloride (HCl) gas in an anhydrous ether solution. This step ensures improved stability and crystallinity. The reaction is quenched with cold diethyl ether, yielding a white precipitate that is vacuum-filtered and dried under reduced pressure.
Salt Formation Conditions
| Parameter | Conditions |
|---|---|
| HCl Source | Gas or concentrated HCl solution |
| Solvent | Diethyl ether |
| Temperature | 0–5°C (ice bath) |
| Yield | 90–95% |
Industrial Production Methods
Continuous Flow Synthesis
Industrial-scale production utilizes continuous flow reactors to enhance efficiency. Automated systems mix 3-(1H-imidazol-1-yl)propylamine and thiophen-2-ylmethyl chloride at controlled flow rates (5–10 mL/min) in a tubular reactor. The use of immobilized base catalysts (e.g., polymer-supported K₂CO₃) minimizes downstream purification needs.
Advanced Purification Techniques
High-performance liquid chromatography (HPLC) with C18 reverse-phase columns ensures ≥99% purity. Mobile phases of acetonitrile/water (containing 0.1% trifluoroacetic acid) are employed, with UV detection at 254 nm.
Mechanistic Insights
The reaction proceeds via an SN2 mechanism, where the nucleophilic amine attacks the electrophilic carbon of thiophen-2-ylmethyl chloride. Density functional theory (DFT) calculations indicate a transition state energy barrier of ~25 kcal/mol, consistent with observed reaction rates.
Mechanistic Highlights
-
Nucleophilic Attack : Imidazole’s lone pair on N1 facilitates deprotonation, enhancing nucleophilicity.
-
Steric Effects : Thiophene’s bulkiness reduces reaction rates by 15–20% compared to furan analogs.
Comparative Analysis of Methodologies
Solvent Impact on Yield
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| Dichloromethane | 82 | 98 |
| Ethanol | 78 | 95 |
| Tetrahydrofuran | 65 | 90 |
Ethanol, while less efficient, offers environmental advantages over halogenated solvents.
Base Selection
Strong bases (e.g., NaOH) achieve faster reaction completion but require stringent pH control. Weaker bases (e.g., K₂CO₃) provide smoother reaction profiles, reducing side-product formation.
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
3-(1H-Imidazol-1-yl)propylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the imidazole or thiophene rings, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to reflux conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous solvents like tetrahydrofuran or diethyl ether; low to moderate temperatures.
Substitution: Halogenated reagents, nucleophiles like amines or thiols; polar aprotic solvents; room temperature to elevated temperatures
Major Products Formed
Scientific Research Applications
Chemistry
In chemistry, 3-(1H-Imidazol-1-yl)propylamine hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds and functional materials .
Biology
In biological research, this compound is studied for its potential as a ligand in metal coordination complexes. These complexes can exhibit interesting biological activities, including antimicrobial and anticancer properties .
Medicine
In medicine, 3-(1H-Imidazol-1-yl)propylamine hydrochloride is investigated for its potential therapeutic applications. It may act as an inhibitor of certain enzymes or receptors, making it a candidate for drug development .
Industry
In the industrial sector, this compound is utilized in the development of advanced materials, such as polymers and catalysts. Its unique chemical structure allows for the creation of materials with specific properties and functions .
Mechanism of Action
The mechanism of action of 3-(1H-Imidazol-1-yl)propylamine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the thiophene moiety can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Imidazole and Amine Motifs
- [1-(1H-Imidazol-1-ylmethyl)-2,2-dimethylpropyl]amine Dihydrochloride (): This compound shares the imidazole-amine backbone but differs in substituents. The dihydrochloride salt may improve solubility but could alter pharmacokinetics due to higher ionic strength .
[3-(1H-Imidazol-1-yl)propyl][1-(pyridin-2-yl)ethyl]amine () :
Replacing the thiophene with pyridine introduces a nitrogen-rich aromatic system, enhancing hydrogen-bonding capacity. Pyridine’s basicity may influence cellular uptake or interaction with nucleic acids, contrasting with thiophene’s electron-rich sulfur atom, which could favor hydrophobic interactions .
Piperazine-Based Analogues ()
The HBK series (HBK14–HBK19) are piperazine derivatives with phenoxy and methoxyphenyl groups. Key differences include:
- Core Structure : Piperazine (six-membered ring with two nitrogen atoms) vs. the acyclic tertiary amine in the target compound. Piperazine derivatives often exhibit serotonin receptor modulation due to conformational flexibility.
- Substituent Effects : Methoxyphenyl groups in HBK compounds enhance π-π stacking with aromatic residues in receptors, whereas the thiophene in the target compound may favor interactions with cysteine-rich domains or metalloenzymes .
Heterocyclic Thiadiazole Derivatives ()
Compound 5-(3-phenylpropyl)-N-(2-chlorophenyl)-1,3,4-thiadiazole-2-amine features a thiadiazole core, which is more rigid and electron-deficient than imidazole or thiophene. This rigidity may limit bioavailability but improve thermal stability. The chlorine atom in this compound could enhance halogen bonding, a property absent in the target molecule .
Comparative Data Table
| Compound Name | Core Structure | Key Substituents | Molecular Formula | Potential Bioactivity |
|---|---|---|---|---|
| 3-(1H-Imidazol-1-yl)propylamine HCl | Tertiary amine | Imidazole, thiophen-2-ylmethyl | C₁₁H₁₆ClN₃S | Antimicrobial, enzyme inhibition |
| HBK14 () | Piperazine | Phenoxyethoxyethyl, 2-methoxyphenyl | C₂₄H₃₁ClN₂O₃ | Serotonin receptor modulation |
| [1-(1H-Imidazol-1-ylmethyl)-2,2-dimethylpropyl]amine diHCl () | Branched amine | Imidazole, dimethylpropyl | C₉H₁₉Cl₂N₃ | Metal coordination, solubility |
| 5-(3-phenylpropyl)-N-(2-chlorophenyl)-1,3,4-thiadiazole-2-amine () | Thiadiazole | Phenylpropyl, 2-chlorophenyl | C₁₇H₁₆ClN₃S | Rigid scaffold, halogen bonding |
Biological Activity
3-(1H-Imidazol-1-yl)propylamine hydrochloride is a synthetic compound notable for its unique chemical structure, which combines an imidazole ring and a thiophene moiety. This combination is expected to confer various biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The compound's molecular formula is C11H16ClN3S, with a molecular weight of 257.78 g/mol.
The biological activity of 3-(1H-Imidazol-1-yl)propylamine hydrochloride can be attributed to its interactions with various molecular targets, including enzymes and receptors. The imidazole ring can coordinate with metal ions, while the thiophene moiety may engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of target molecules, leading to diverse biological effects.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of related imidazole compounds. For instance, compounds structurally similar to 3-(1H-Imidazol-1-yl)propylamine hydrochloride have shown promising activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL for certain derivatives .
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| 26 | ≤ 0.25 | Anti-MRSA |
| 32 | 4 | Anti-MRSA |
| 57 | ≤ 0.25 | Antifungal against C. neoformans |
| 111 | ≤ 0.25 | Antifungal against C. neoformans |
These results suggest that modifications on the imidazole ring can significantly enhance antibacterial properties.
Cytotoxicity and Hemolytic Activity
In evaluating the safety profile of these compounds, cytotoxicity assays against human embryonic kidney cells (HEK293) and hemolytic activity on human red blood cells were conducted. Notably, certain analogues exhibited low cytotoxicity and no hemolytic activity at concentrations up to 32 µg/mL, indicating their potential as selective antimicrobial agents without significant toxicity .
Case Studies
A study focused on the synthesis and evaluation of various imidazole derivatives demonstrated that halogen substitutions on the indole structure significantly increased anti-MRSA activity. The presence of an N-phenethyl substituent was also crucial for enhancing efficacy.
The following table summarizes findings from this research:
| Compound Structure | Activity Type | Notable Findings |
|---|---|---|
| Halogenated Indoles | Anti-MRSA | Higher potency with specific substitutions |
| Non-halogenated Indoles | Low or no activity | Limited effectiveness against MRSA |
Q & A
Q. What are the standard synthetic protocols for 3-(1H-Imidazol-1-yl)propylamine hydrochloride?
The compound is synthesized via nucleophilic substitution between 3-(1H-imidazol-1-yl)propylamine and thiophen-2-ylmethyl chloride in alkaline conditions (e.g., NaOH or K₂CO₃) using solvents like dichloromethane or ethanol under reflux. Post-reaction purification typically employs techniques such as recrystallization or column chromatography, with HPLC used to validate purity (>95%) .
Q. Which spectroscopic techniques are essential for structural characterization?
Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms proton and carbon environments, particularly distinguishing imidazole and thiophene resonances. Infrared Spectroscopy (IR) identifies functional groups (e.g., N-H stretches at ~3200 cm⁻¹), while High-Resolution Mass Spectrometry (HRMS) verifies molecular weight (257.78 g/mol). X-ray crystallography (if crystalline) resolves stereochemistry, as seen in related imidazole-thiophene hybrids .
Q. What in vitro assays are recommended for initial antimicrobial screening?
Broth microdilution assays against methicillin-resistant Staphylococcus aureus (MRSA) are standard, with MIC values as low as 0.25 µg/mL reported. Cytotoxicity should be assessed via MTT assays on mammalian cell lines (e.g., HEK-293) to ensure selectivity (e.g., >32 µg/mL for safety) .
Q. How does solubility impact experimental design?
The hydrochloride salt enhances water solubility, but the compound is more soluble in polar aprotic solvents (e.g., DMF, DMSO) for biological assays. Solvent choice should align with reaction conditions—ethanol or dichloromethane for synthesis, DMSO for stock solutions .
Q. What safety precautions are critical during handling?
Use gloves, goggles, and fume hoods to avoid inhalation or skin contact. Hydrochloride salts may release HCl under heat; neutralize spills with sodium bicarbonate. Store at 2–8°C in airtight containers .
Advanced Research Questions
Q. How can reaction yields be optimized while minimizing side products?
Side products like unreacted amine or over-alkylated derivatives can be reduced by controlling stoichiometry (1:1.2 amine:alkylating agent) and using phase-transfer catalysts (e.g., tetrabutylammonium bromide). Reflux in ethanol with K₂CO₃ improves yields (~75–84%), as demonstrated in analogous imidazole syntheses .
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies in MIC values may arise from strain-specific resistance or assay conditions. Cross-validate using standardized CLSI protocols and compare with structurally similar compounds (e.g., thiazole derivatives with MICs of 0.5–2 µg/mL). SAR studies can isolate contributions of the thiophene moiety to activity .
Q. How does the thiophene ring influence electronic properties and target binding?
The thiophene’s electron-rich π-system enhances hydrophobic interactions with bacterial membrane proteins, while its sulfur atom may coordinate metal ions in enzymatic active sites. DFT calculations show a dipole moment of ~3.2 D, favoring binding to polar residues in targets like DNA gyrase .
Q. What computational approaches predict metabolic stability?
In silico tools (e.g., SwissADME) predict cytochrome P450-mediated oxidation at the imidazole ring, with potential metabolites identified via LC-MS/MS. Accelerated stability studies (40°C/75% RH for 4 weeks) can validate shelf-life under storage conditions .
Q. What challenges arise in crystallizing this compound for X-ray studies?
Poor crystallinity due to flexible propyl linker and hydrochloride counterion can be mitigated by solvent screening (e.g., methanol/water mixtures) or co-crystallization with crown ethers. Intermolecular O–H···N hydrogen bonds (2.8–3.0 Å) stabilize the lattice, as seen in related triazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
